molecular formula C6H7NO3S B13429284 Methyl 4-hydroxy-2-methylthiazole-5-carboxylate

Methyl 4-hydroxy-2-methylthiazole-5-carboxylate

Cat. No.: B13429284
M. Wt: 173.19 g/mol
InChI Key: QMOFPUXQDGGQTE-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methylthiazole-5-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-2-methylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by methylation. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-hydroxy-2-methylthiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
  • 2-Amino-4-methylthiazole-5-carboxylate
  • 4-Methyl-5-formylthiazole

Uniqueness

Methyl 4-hydroxy-2-methylthiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

methyl 4-hydroxy-2-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C6H7NO3S/c1-3-7-5(8)4(11-3)6(9)10-2/h8H,1-2H3

InChI Key

QMOFPUXQDGGQTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)OC)O

Origin of Product

United States

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